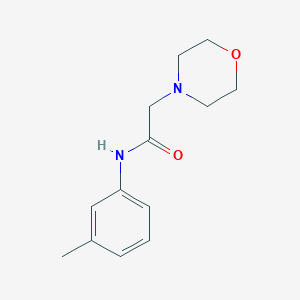![molecular formula C18H26FNO5 B5021217 1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5021217.png)
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a butyl chain, which is further connected to a methylpiperidine moiety. The addition of oxalic acid enhances its stability and solubility, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with butyl bromide to form 2-fluorophenoxybutane. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The purification process typically involves crystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine; oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Fluorophenoxy)butyl]-3-methylpiperidine
- 1-[4-(2-Fluorophenoxy)butyl]-2-methylpiperidine
- 1-[4-(2-Fluorophenoxy)butyl]-4-ethylpiperidine
Uniqueness
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine stands out due to its specific substitution pattern, which can influence its reactivity and interactions with biological systems. The presence of the fluorophenoxy group adds to its stability and potential for specific interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.C2H2O4/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCWUFKDJSQCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5021135.png)

![N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B5021156.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5021161.png)
![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)
![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B5021190.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5021206.png)
![Propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate](/img/structure/B5021210.png)
![3-[2-(4-Bromophenyl)iminohydrazinyl]benzenesulfonic acid](/img/structure/B5021211.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5021248.png)
